Z-Phe-OH

概要

説明

作用機序

カルボベンゾキシフェニルアラニンは、メタロプロテアーゼ酵素であるサーモリシンの活性を阻害することによって効果を発揮します。この化合物は、サーモリシンの活性部位に結合し、酵素がその天然基質と相互作用することを妨げます。 この阻害は、カルボベンゾキシフェニルアラニンと酵素との間の安定な複合体の形成によって達成され、サーモリシンの触媒活性を阻害します . 関与する分子標的と経路には、サーモリシンの活性部位残基が含まれ、これはそのプロテアーゼ機能に不可欠です .

類似の化合物との比較

カルボベンゾキシフェニルアラニンは、サーモリシンに対する特定の阻害活性により、他の類似の化合物とは異なります。類似の化合物には、以下が含まれます。

カルボベンゾキシ-L-トリプトファン: 同様の作用機序を持つ別のサーモリシン阻害剤ですが、基質特異性は異なります.

カルボベンゾキシ-L-チロシン: サーモリシンも阻害しますが、結合特性と効力は異なります.

これらの化合物は、カルボベンゾキシフェニルアラニンと構造的に似ていますが、サーモリシンやその他の酵素との特定の相互作用は異なります .

生化学分析

Biochemical Properties

Z-Phe-OH is involved in several biochemical reactions. It is a component of many natural proteins and is essential for human health . The body can convert this compound into tyrosine, which it then uses to synthesize the neurotransmitters dopamine and norepinephrine . This compound also plays a role in the production of other important amino acids .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound is crucial for the production of neurotransmitter norepinephrine, which helps signals travel between the brain and the body’s nerve cells, maintains an awake or alert state, improves memory, and reduces hunger pains .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can be converted into tyrosine, which is then used to produce dopamine, a neurotransmitter that plays a key role in mental health and depression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

カルボベンゾキシフェニルアラニンは、いくつかの方法で合成できます。一般的な合成経路の1つは、フェニルアラニンのアミノ基をカルボベンゾキシ (Cbz) 基で保護することです。これは、通常、フェニルアラニンを塩基、例えば水酸化ナトリウムの存在下で塩化ベンジルホルミエートと反応させることで達成されます。 この反応は、アミノ基を選択的に保護するために制御された条件下で行われます .

カルボベンゾキシフェニルアラニンの工業生産方法は、同様の合成経路を使用しますが、大規模生産向けに最適化されています。 これには、効率と収率を高めるために、自動化反応器と連続フローシステムを使用することが含まれます .

化学反応の分析

カルボベンゾキシフェニルアラニンは、以下を含む様々な化学反応を起こします。

酸化: 制御された条件下で、過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用して酸化することができます。

還元: この化合物は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して還元することができます。

これらの反応で使用される一般的な試薬と条件には、ジクロロメタン、メタノール、エタノールなどの有機溶媒、水素化反応にはパラジウムカーボンなどの触媒が含まれます . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なりますが、フェニルアラニンの様々な誘導体を含めることができます .

科学研究における用途

カルボベンゾキシフェニルアラニンは、科学研究において幅広い用途があります。

化学: ペプチドやその他の複雑な有機分子の合成における構成要素として使用されます。

生物学: この化合物は、酵素阻害、特にタンパク質間相互作用と酵素機構の理解に不可欠なサーモリシン阻害に関する研究で使用されています.

医学: カルボベンゾキシフェニルアラニンに関する研究には、酵素阻害が重要な要素となる疾患の治療薬開発における潜在的な用途が含まれます.

科学的研究の応用

Carbobenzoxyphenylalanine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

類似化合物との比較

Carbobenzoxyphenylalanine is unique compared to other similar compounds due to its specific inhibitory activity against thermolysin. Similar compounds include:

Carbobenzoxy-L-tryptophan: Another thermolysin inhibitor with a similar mechanism of action but different substrate specificity.

Carbobenzoxy-L-tyrosine: Also inhibits thermolysin but has distinct binding characteristics and potency.

These compounds share structural similarities with carbobenzoxyphenylalanine but differ in their specific interactions with thermolysin and other enzymes .

生物活性

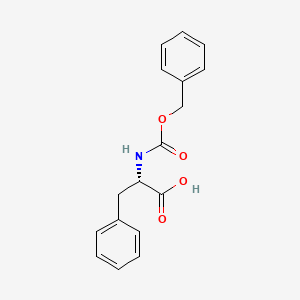

Z-Phe-OH, or Z-phenylalanine, is a derivative of the amino acid phenylalanine, characterized by the presence of a benzyloxycarbonyl (Z) protecting group. This compound has garnered attention in various fields of biological research due to its potential applications in drug design and synthesis, particularly in the development of peptide analogs with enhanced biological activity.

- Molecular Formula : C₁₇H₁₇NO₄

- Molecular Weight : 299.3 g/mol

- CAS Number : 1161-13-3

This compound exhibits unique chemical properties that facilitate its incorporation into peptides and proteins, influencing their stability and bioactivity. The Z group acts as a protective moiety during peptide synthesis, which can be removed under specific conditions to yield free amino acids.

Opioid Receptor Binding

Research has demonstrated that this compound can be incorporated into neuropeptide analogs, significantly affecting their interaction with opioid receptors. For instance, studies on endomorphin-2 (EM-2) analogs that incorporate this compound have revealed valuable insights into their binding affinities and agonistic activities at μ-opioid receptors.

Case Study: Endomorphin-2 Analogues

A systematic evaluation of EM-2 analogs containing this compound showed varying degrees of receptor selectivity and bioactivity. The following table summarizes the binding affinities and functional bioactivities of selected analogs:

| Analog | Binding Affinity (Ki μ) | Binding Affinity (Ki δ) | Selectivity (Ki δ/Ki μ) | GPI Assay Activity |

|---|---|---|---|---|

| [ΔZPhe 3]EM-2 | 202 nM | 240,000 nM | 1200 | Weak |

| [ΔZPhe 4]EM-2 | 12 nM | 14,400 nM | 1200 | High |

| [ΔZPhe 3,4]EM-2 | 128 nM | 150,000 nM | 1170 | Weak |

The data indicate that the incorporation of this compound at specific positions can enhance selectivity for μ-opioid receptors while maintaining significant biological activity. Notably, the analogue [ΔZPhe 4]EM-2 exhibited high potency comparable to the native EM-2 peptide .

Antimicrobial Activity

In addition to its role in neuropeptide synthesis, this compound has been investigated for its antimicrobial properties. Studies have shown that peptide derivatives containing this compound demonstrate moderate to good bioactivity against Gram-negative bacteria and dermatophytes.

Research Findings

A study analyzing various hydrolyzed peptide derivatives indicated that those containing this compound exhibited significant antimicrobial activity. The following table summarizes the observed bioactivity against different microbial strains:

| Peptide Derivative | Activity Against Gram-Negative Bacteria | Activity Against Dermatophytes |

|---|---|---|

| This compound Derivative A | Moderate | Good |

| This compound Derivative B | Good | Moderate |

These findings suggest that this compound can be utilized in developing new antimicrobial agents .

特性

IUPAC Name |

3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRONHWAVOYADJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283588 | |

| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3588-57-6, 2448-45-5, 1161-13-3 | |

| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-3-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1161-13-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3588-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。